tert-Butyl 4-(5-((chlorocarbonyl)amino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate

Description

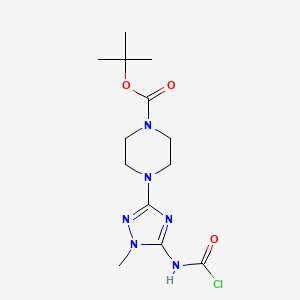

Chemical Structure and Key Features The compound tert-butyl 4-(5-((chlorocarbonyl)amino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate (CAS: 1404364-97-1) is a heterocyclic organic molecule with a molecular formula of C₁₄H₂₃ClN₆O₃ and a molecular weight of 358.82 Da . Its structure comprises three key components:

A tert-butyl carbamate group, which enhances solubility and stability.

A 1-methyl-1H-1,2,4-triazole moiety substituted with a chlorocarbonylamino group (–NH–C(O)Cl), which introduces electrophilic reactivity.

Properties

IUPAC Name |

tert-butyl 4-[5-(carbonochloridoylamino)-1-methyl-1,2,4-triazol-3-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClN6O3/c1-13(2,3)23-12(22)20-7-5-19(6-8-20)11-16-10(15-9(14)21)18(4)17-11/h5-8H2,1-4H3,(H,15,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCDKJOKTMHSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN(C(=N2)NC(=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501106535 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(chlorocarbonyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501106535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-30-7 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(chlorocarbonyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(chlorocarbonyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501106535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-(5-((chlorocarbonyl)amino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate (CAS Number: 1951441-30-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

- Molecular Formula : C13H21ClN6O3

- Molecular Weight : 344.80 g/mol

- Structure : The compound features a piperazine ring substituted with a triazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key physiological processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to metabolic pathways, potentially influencing the biosynthesis of neurotransmitters or other critical biomolecules.

- Receptor Modulation : It might interact with receptors in the central nervous system, affecting neurotransmission and neuroprotection.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various in vitro and in vivo assays.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant effects on cell viability and apoptosis in different cell lines. For instance:

- Cell Viability Assays : Research indicated that treatment with this compound resulted in increased cell viability in astrocyte cultures exposed to amyloid-beta (Aβ) peptides, suggesting a neuroprotective effect against oxidative stress and inflammation .

In Vivo Studies

In vivo studies have further validated the potential therapeutic applications of this compound:

Case Study Examples:

- Neuroprotective Agents : Compounds with similar structures have been evaluated for their ability to inhibit amyloidogenesis and protect neuronal cells from Aβ-induced toxicity.

- Cytokine Modulation : Similar compounds have been shown to modulate cytokine production in models of neuroinflammation, reducing levels of TNF-alpha and IL-6 .

Comparison with Similar Compounds

Physicochemical Properties

- LogP : 1.71 (predictive value), indicating moderate lipophilicity .

- Polar Surface Area (PSA) : 93 Ų, suggesting good solubility in polar solvents .

- Hydrogen Bonding: One donor and five acceptor sites, critical for intermolecular interactions .

Applications

This compound is a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and anti-parasitic agents . Its commercial availability from suppliers like AK Scientific and BLD Pharmatech underscores its utility in drug discovery .

Structural Analogues

The compound is compared to structurally related piperazine-triazole derivatives (Table 1):

Structural Insights :

- The chlorocarbonylamino group in the target compound distinguishes it from analogues like 24d, which lacks electrophilic reactivity due to its methyl substituent .

- The oxadiazole-containing analogue exhibits enhanced aromatic stacking due to its trifluoromethoxyphenyl group, improving crystallinity .

Stability Comparison :

| Compound | Degradation Conditions | Stability Profile | |

|---|---|---|---|

| Target compound | Not reported | Likely stable in neutral pH | |

| Oxazolidinone derivatives | Simulated gastric fluid (pH 1.2) | Rapid degradation |

Physicochemical and Crystallographic Properties

Crystallinity :

- The target compound’s crystallinity is less characterized compared to analogues like tert-butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate, which adopts a near-planar structure with chair-conformation piperazine and strong C–H···O interactions .

Solubility and LogP :

- The target compound’s LogP (1.71) is lower than that of 24d (predicted LogP ~2.5), suggesting better aqueous solubility .

Commercial and Pharmacological Relevance

- The target compound is marketed by 14 suppliers (e.g., AK Scientific, BLD Pharmatech), priced between $100–$2,199, reflecting its demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.